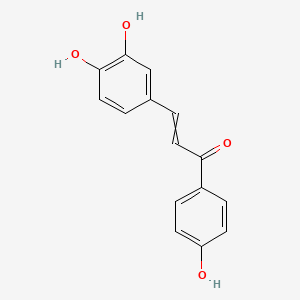

4,5,4'-Trihydroxychalcone

Description

Structure

3D Structure

Properties

CAS No. |

88191-22-4 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O4/c16-12-5-3-11(4-6-12)13(17)7-1-10-2-8-14(18)15(19)9-10/h1-9,16,18-19H |

InChI Key |

UPERCWWUZZKHCL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC(=C(C=C2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4,4',5'-Trihydroxychalcone (Okanin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4',5'-Trihydroxychalcone, a naturally occurring chalcone commonly known as Okanin. While the user's query specified "4,5,4'-Trihydroxychalcone," the standard and most plausible structure corresponding to a trihydroxychalcone derived from common precursors is 3',4',4-Trihydroxychalcone (Okanin). This document details the prevalent synthesis methodologies, experimental protocols, and relevant biological pathways associated with this compound.

Overview of Synthesis Strategies

The synthesis of Okanin and its analogs primarily relies on the Claisen-Schmidt condensation . This robust and widely used carbon-carbon bond-forming reaction involves the base- or acid-catalyzed condensation of an acetophenone with an aromatic aldehyde.[1][2] For the synthesis of Okanin (3',4',4-Trihydroxychalcone), the selected precursors are 3,4-dihydroxyacetophenone (forms the A-ring) and 4-hydroxybenzaldehyde (forms the B-ring).

Alternative methods for chalcone synthesis exist, such as Suzuki-Miyaura coupling or Friedel-Crafts acylation, but the Claisen-Schmidt condensation remains the most common and direct route for this class of compounds due to the accessibility of starting materials and procedural simplicity.[1] Modern variations of this method may employ ultrasound or microwave irradiation to enhance reaction rates and yields.

Experimental Protocol: Claisen-Schmidt Condensation

The following is a representative experimental protocol for the synthesis of 3',4',4-Trihydroxychalcone (Okanin) based on established procedures for analogous hydroxychalcones.[3]

Objective: To synthesize 3',4',4-Trihydroxychalcone via base-catalyzed aldol condensation.

Materials and Reagents:

-

3,4-Dihydroxyacetophenone

-

4-Hydroxybenzaldehyde

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (or Methanol)

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute solution (e.g., 1 M or 2 M)

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

-

Filtration apparatus (Büchner funnel)

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Preparation of Reactant Solution:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve an equimolar amount (e.g., 10 mmol) of 3,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde in a suitable volume of ethanol (e.g., 20-30 mL).

-

Stir the mixture at room temperature until all solids are completely dissolved.

-

-

Base-Catalyzed Condensation:

-

Prepare a concentrated aqueous or ethanolic solution of the base (e.g., 40-50% KOH or NaOH).

-

Cool the reactant mixture in an ice bath to 0-5 °C.

-

Add the basic solution dropwise to the stirred reactant mixture over 15-30 minutes. The dropwise addition is crucial to control the reaction temperature and minimize side reactions.

-

A color change and the formation of a precipitate are typically observed.

-

-

Reaction Progression:

-

After the addition of the base, allow the reaction mixture to stir at room temperature.

-

The reaction time can vary significantly, from a few hours to 24-48 hours. Monitor the reaction's progress by TLC, using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing crushed ice or cold water.

-

Acidify the mixture slowly with dilute HCl until the pH is acidic (pH ~2-3). This step neutralizes the excess base and protonates the phenoxide ions, leading to the precipitation of the crude chalcone product.

-

Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the purified 3',4',4-Trihydroxychalcone as a solid.

-

Quantitative Data and Characterization

Table 1: Summary of Synthesis Parameters

| Parameter | Typical Value / Condition | Notes |

| Reaction Type | Claisen-Schmidt Condensation | Base-catalyzed aldol condensation. |

| Reactants | 3,4-Dihydroxyacetophenone, 4-Hydroxybenzaldehyde | Equimolar amounts are typically used. |

| Catalyst | NaOH or KOH | Aqueous or ethanolic solution (40-50%). |

| Solvent | Ethanol or Methanol | Provides good solubility for reactants. |

| Temperature | 0 °C to Room Temperature | Initial cooling followed by stirring at RT. |

| Reaction Time | 4 - 48 hours | Monitored by TLC. |

| Expected Yield | 30 - 90% | Highly variable based on conditions.[3] |

Table 2: Spectroscopic Characterization Data for Hydroxychalcones

| Technique | Feature | Typical Chemical Shift / Wavenumber |

| IR (Infrared) | O-H stretch (phenolic) | 3200-3600 cm⁻¹ (broad) |

| C=O stretch (α,β-unsaturated ketone) | 1630-1660 cm⁻¹ | |

| C=C stretch (alkene) | 1550-1610 cm⁻¹ | |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |

| ¹H NMR | H-α (vinylic proton) | δ 7.2 - 7.8 ppm (doublet) |

| H-β (vinylic proton) | δ 7.5 - 8.1 ppm (doublet) | |

| Aromatic & Hydroxyl Protons | δ 6.5 - 8.0 ppm & 9.0-11.0 ppm | |

| ¹³C NMR | C=O (carbonyl carbon) | δ 185 - 195 ppm |

| C-β (vinylic carbon) | δ 140 - 150 ppm | |

| C-α (vinylic carbon) | δ 118 - 128 ppm |

Note: The coupling constant (J) between H-α and H-β in ¹H NMR is typically >15 Hz, confirming the thermodynamically stable trans configuration of the double bond.[3]

Visualizations: Synthesis Workflow and Biological Pathways

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and key signaling pathways modulated by Okanin.

Okanin has been identified as a potent modulator of inflammatory and antioxidant pathways. It effectively reduces microglial activation by inhibiting the TLR4/NF-κB signaling pathway and induces the expression of the protective enzyme Heme Oxygenase-1 (HO-1) via the Nrf2 pathway.

References

Navigating the Chalcone Landscape: A Technical Guide to 4,5,4'-Trihydroxychalcone and Its Isomeric Relatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural sourcing, synthesis, and biological context of 4,5,4'-Trihydroxychalcone. A comprehensive review of scientific literature and chemical databases indicates that 4,5,4'-Trihydroxychalcone is not a known naturally occurring compound. Consequently, this document provides a detailed overview of the chemical synthesis of this specific chalcone, alongside an in-depth exploration of the natural sources, isolation protocols, and quantitative data for its structurally similar and biologically significant isomers, namely 2',4,4'-Trihydroxychalcone (Isoliquiritigenin) and 3,4,4'-Trihydroxychalcone. This guide serves as a critical resource for researchers and drug development professionals by providing the necessary information for the acquisition and study of 4,5,4'-Trihydroxychalcone and offering a comparative framework with its naturally occurring, well-characterized counterparts.

4,5,4'-Trihydroxychalcone: A Synthetic Chalcone

Extensive searches of natural product databases and the scientific literature did not yield any evidence of 4,5,4'-Trihydroxychalcone being isolated from a natural source. Therefore, for research and drug development purposes, this compound must be obtained through chemical synthesis.

Synthetic Protocol: Claisen-Schmidt Condensation

The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde. For the synthesis of 4,5,4'-Trihydroxychalcone, the precursors would be 4-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde.

Experimental Protocol (General Procedure):

A general protocol for the synthesis of hydroxychalcones via Claisen-Schmidt condensation is as follows:

-

Reactant Preparation: Equimolar amounts of 4-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.

-

Base Catalysis: A solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the reactant mixture with constant stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., hydrochloric acid) to precipitate the chalcone.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and then purified, usually by recrystallization from a suitable solvent like ethanol, to yield the pure 4,5,4'-Trihydroxychalcone.

Caption: General workflow for the synthesis of 4,5,4'-Trihydroxychalcone.

Natural Sources of Structurally Related Trihydroxychalcones

While 4,5,4'-Trihydroxychalcone is not found in nature, its isomers are present in various plant species. Understanding the sources and properties of these related compounds can provide valuable context for researchers.

2',4,4'-Trihydroxychalcone (Isoliquiritigenin)

Isoliquiritigenin is a well-studied chalcone with a wide range of reported biological activities.

Natural Sources:

The primary natural source of isoliquiritigenin is the root of licorice plants (Glycyrrhiza species).[1]

| Plant Species | Part of Plant |

| Glycyrrhiza uralensis | Root |

| Glycyrrhiza glabra | Root |

| Glycyrrhiza inflata | Root |

Quantitative Data:

The concentration of isoliquiritigenin in licorice root can vary depending on the species and growing conditions.

| Plant Species | Compound | Concentration Range (mg/g of dry weight) | Analytical Method |

| Glycyrrhiza species | Isoliquiritigenin | 0.97 - 125 µg/mL (in extract) | UPC²/PDA |

Note: The provided concentration is from an extract and not directly from the dry weight of the plant material. The original research paper should be consulted for detailed quantification.

Isolation Protocol: High-Speed Counter-Current Chromatography (HSCCC)

A one-step isolation and purification of isoliquiritigenin from Glycyrrhiza uralensis has been successfully achieved using HSCCC.[2][3]

-

Extraction: The dried and powdered roots of Glycyrrhiza uralensis are extracted with 80% aqueous ethanol.[4]

-

HSCCC Separation:

-

Two-phase solvent system: n-hexane-ethyl acetate-methanol-acetonitrile-water (2:2:1:0.6:2, v/v).

-

The crude extract is subjected to HSCCC separation.

-

-

Purification and Identification: The collected fractions containing isoliquiritigenin are further purified, yielding the compound with high purity (e.g., 98.3%). The structure is confirmed using ESI-MS and NMR analysis.[2][3]

Caption: Isolation workflow for Isoliquiritigenin from Glycyrrhiza uralensis.

3,4,4'-Trihydroxychalcone

This isomer is also found in licorice species.

Natural Sources:

| Plant Species | Part of Plant |

| Glycyrrhiza species | Root and Bark |

Note: Specific quantitative data and detailed isolation protocols for 3,4,4'-Trihydroxychalcone are less commonly reported than for isoliquiritigenin.

Biological Activity and Signaling Pathways (Contextual Overview)

As of the date of this guide, there is no specific biological activity or signaling pathway data available in the scientific literature for 4,5,4'-Trihydroxychalcone. However, the broader class of hydroxychalcones is known to interact with various cellular signaling pathways, which is of significant interest to drug development professionals. The following information on related hydroxychalcones is provided for context.

Many chalcones are known to modulate inflammatory responses and cellular stress pathways. For instance, some hydroxychalcones have been shown to influence the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades. These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis.

Caption: Potential inhibitory effects of hydroxychalcones on inflammatory pathways.

Conclusion

4,5,4'-Trihydroxychalcone represents a synthetic chalcone with potential for investigation in various research and drug development programs. This guide provides the foundational knowledge for its synthesis via Claisen-Schmidt condensation. Furthermore, by presenting a detailed analysis of its naturally occurring and well-characterized isomers, such as isoliquiritigenin, this document offers a valuable comparative resource. Researchers are encouraged to explore the synthesis of 4,5,4'-Trihydroxychalcone and investigate its biological activities, potentially uncovering novel therapeutic applications. The provided protocols and data for related natural chalcones will aid in contextualizing any future findings for this synthetic counterpart.

References

- 1. mdpi.com [mdpi.com]

- 2. One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity Screening of 4,5,4'-Trihydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative biological activity data (such as IC50 values) and detailed, validated experimental protocols exclusively for 4,5,4'-Trihydroxychalcone. Therefore, this guide provides a comprehensive overview based on the biological activities of closely related trihydroxychalcone isomers, particularly Isoliquiritigenin (2',4',4'-Trihydroxychalcone), and general experimental protocols for the assays discussed. The information presented should be considered as a foundational resource to guide the design of specific experimental investigations for 4,5,4'-Trihydroxychalcone.

Introduction

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. These compounds are precursors in the biosynthesis of flavonoids and have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Trihydroxychalcones, in particular, have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide focuses on the screening of the biological activities of 4,5,4'-Trihydroxychalcone, providing a framework for its investigation as a potential therapeutic agent.

Synthesis of 4,5,4'-Trihydroxychalcone

The synthesis of 4,5,4'-Trihydroxychalcone can be achieved through the Claisen-Schmidt condensation reaction. This method involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.

General Synthesis Protocol: A common method for synthesizing chalcones is the Claisen-Schmidt condensation, which can be performed using a base catalyst like sodium hydroxide in a solvent such as ethanol or methanol. The reaction typically involves stirring the substituted acetophenone and benzaldehyde at room temperature.

Biological Activity Screening

Based on the activities of related trihydroxychalcones, the primary screening of 4,5,4'-Trihydroxychalcone should focus on its antioxidant, anti-inflammatory, and anticancer properties.

Anticancer Activity

Chalcone derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Quantitative Data for Related Trihydroxychalcones:

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Isoliquiritigenin | Hela | MTT | 14.36 | [1] |

| Isoliquiritigenin | MCF-7 | MTT | 11.5 (48h) | |

| Isoliquiritigenin | T47D | MTT | 14.5 (48h) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of 4,5,4'-Trihydroxychalcone (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways. Isoliquiritigenin, for example, has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways[2][3].

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of 4,5,4'-Trihydroxychalcone for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite in the supernatant by comparing it to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production and the IC50 value.

Antioxidant Activity

The antioxidant potential of chalcones is attributed to their ability to scavenge free radicals.

Quantitative Data for Related Trihydroxychalcones:

Quantitative antioxidant activity data for 4,5,4'-Trihydroxychalcone is not available. The following table provides IC50 values for the antioxidant activity of other chalcones as a reference.

| Compound | Assay | IC50 (µg/mL) | Reference |

| Chalcone Derivative | DPPH | 20.39 - 64.14 | |

| Chalcone Derivative | ABTS | 31.49 - 81.12 |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 4,5,4'-Trihydroxychalcone (in methanol) to 100 µL of a 0.2 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.

Experimental Protocol: ABTS Radical Cation Scavenging Assay

-

ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Reaction Mixture: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. Add 10 µL of various concentrations of 4,5,4'-Trihydroxychalcone to 190 µL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture for 6 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

Signaling Pathway Analysis

To elucidate the mechanism of action of 4,5,4'-Trihydroxychalcone, it is crucial to investigate its effects on key cellular signaling pathways implicated in cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune response to infection and inflammation. Dysregulation of NF-κB is associated with cancer and inflammatory diseases.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

-

Compound Treatment: Treat the transfected cells with various concentrations of 4,5,4'-Trihydroxychalcone for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Determine the effect of the compound on NF-κB transcriptional activity.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4,5,4'-Trihydroxychalcone

Notice: Following a comprehensive literature review, it has been determined that there is a significant lack of specific scientific data available for the precise isomer 4,5,4'-Trihydroxychalcone. The vast majority of published research on trihydroxychalcones focuses on other isomers, such as 2',4',4'-trihydroxychalcone (Isoliquiritigenin) and 3,4,2',4'-tetrahydroxychalcone (Butein). Consequently, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations for 4,5,4'-Trihydroxychalcone—cannot be fulfilled at this time due to the absence of primary research on this specific molecule.

This guide will instead provide a detailed overview of the well-documented mechanisms of action for the closely related and extensively studied trihydroxychalcone, Butein (3,4,2',4'-tetrahydroxychalcone) , as a representative analogue. The structural similarity between these compounds suggests potential overlaps in their biological activities. This information is intended to provide a foundational understanding for researchers and drug development professionals who may be interested in the therapeutic potential of this class of compounds.

Mechanism of Action of Butein (3,4,2',4'-tetrahydroxychalcone): A Proxy for Trihydroxychalcone Activity

Butein is a natural chalcone found in various medicinal plants and is recognized for its diverse pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

Butein exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous chronic diseases.

-

Direct Inhibition of IκBα Kinase (IKK): Butein directly inhibits IκBα kinase β (IKKβ) by interacting with cysteine residue 179.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[1]

-

Suppression of NF-κB Activation: By stabilizing IκBα, butein prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This, in turn, suppresses the transcription of NF-κB target genes that encode pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

-

Modulation of STAT3 Signaling: Butein has been shown to inhibit the constitutive and IL-6-induced activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in inflammatory and cancer signaling.[4][5] This is achieved by inhibiting upstream kinases such as c-Src and Janus-activated kinase 2 (JAK2).[4]

Caption: Butein inhibits IKKβ, preventing IκBα phosphorylation and NF-κB nuclear translocation.

Anticancer Activity

Butein's anticancer effects are mediated through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

-

Induction of Apoptosis: Butein induces apoptosis through both intrinsic and extrinsic pathways. It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates pro-apoptotic proteins.[1] Furthermore, butein treatment leads to the activation of caspases-3, -8, and -9, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[6][7]

-

Cell Cycle Arrest: Butein can induce cell cycle arrest, often at the G1/S transition, by downregulating the expression of cyclins (D1, D2, E) and cyclin-dependent kinases (cdks 2, 4, 6) and upregulating cell cycle inhibitors like p21 and p27.[6][8]

-

Inhibition of Pro-Survival Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: Butein inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[3][6] It has been shown to decrease the phosphorylation of Akt at both Ser473 and Thr308.[6] This subsequently affects the downstream mTOR signaling, which is involved in protein synthesis and cell growth.[9]

-

MAPK Pathway: Butein modulates the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, which are involved in cell proliferation and survival.[4][10]

-

-

Inhibition of Metastasis: Butein has been shown to inhibit the migration and invasion of cancer cells.[6] This is partly attributed to the downregulation of matrix metalloproteinases (MMPs), such as MMP-9, which are regulated by NF-κB.[1]

Caption: Butein induces apoptosis and inhibits proliferation and metastasis via multiple pathways.

Antioxidant Activity

Butein exhibits significant antioxidant properties through various mechanisms:

-

Free Radical Scavenging: Butein can directly scavenge free radicals, including peroxyl radicals.[11]

-

Inhibition of Oxidative Enzymes: It inhibits the activity of xanthine oxidase, an enzyme that generates reactive oxygen species.[4][11]

-

Metal Ion Chelation: Butein can chelate ferrous and copper ions, which can catalyze the formation of free radicals through Fenton-like reactions.[4][11]

-

Activation of Nrf2 Pathway: Butein can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][12] Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1).[3][13]

Enzyme Inhibition

Butein is known to inhibit several enzymes, which contributes to its therapeutic effects:

-

Protein Tyrosine Kinases: Butein inhibits the activity of protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) and p60c-src.[4][10]

-

Phosphodiesterase (PDE): It acts as a cAMP-specific PDE inhibitor, with a notable effect on PDE4.[10]

-

Tyrosinase: Butein inhibits mushroom tyrosinase, an enzyme involved in melanin synthesis, suggesting its potential use as a skin-lightening agent.[14]

Quantitative Data for Butein

| Target | Assay | Cell Line/System | IC50 Value | Reference |

| PDE4 | cAMP-specific PDE inhibition | - | 10.4 µM | [10] |

| EGFR | Tyrosine-specific protein kinase activity | HepG2 cells | 16 µM | [10] |

| p60c-src | Tyrosine-specific protein kinase activity | HepG2 cells | 65 µM | [4][10] |

| Xanthine Oxidase | Enzyme activity inhibition | - | 5.9 µM | [4][11] |

| Iron-induced lipid peroxidation | Lipid peroxidation inhibition | Rat brain homogenate | 3.3 µM | [4][11] |

| Cell Viability | MTS assay | RS4-11 (B-ALL) | 22.29 µM | [8] |

| CEM-C7 (T-ALL) | 22.89 µM | [8] | ||

| CEM-C1 (T-ALL) | 19.26 µM | [8] | ||

| MOLT-4 (T-ALL) | 20.10 µM | [8] | ||

| A549 (NSCLC) | 35.1 µM (72h) | [7] | ||

| MDA-MB-231 (Breast) | 55.7 µM (72h) | [7] | ||

| A2780 (Ovarian) | 64.7 µM | [15] | ||

| SKOV3 (Ovarian) | 175.3 µM | [15] | ||

| Tyrosinase (monophenolase) | Enzyme activity inhibition | Mushroom tyrosinase | 10.88 µM | [14] |

| Tyrosinase (diphenolase) | Enzyme activity inhibition | Mushroom tyrosinase | 15.20 µM | [14] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cells (e.g., ALL cell lines) in a 96-well plate at a specified density.[8]

-

Treatment: After allowing the cells to adhere (if applicable), treat them with various concentrations of butein (e.g., 0, 25, 50, 100 µM) for specified time points (e.g., 24, 48, 72 hours).[8]

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: Workflow for determining cell viability using the MTS assay.

Western Blot Analysis

-

Cell Lysis: Treat cells with butein, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

NF-κB Reporter Gene Assay

-

Transfection: Co-transfect cells (e.g., A549) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., β-galactosidase).

-

Treatment: Treat the transfected cells with butein for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalization: Normalize the luciferase activity to the β-galactosidase activity to account for transfection efficiency.

Conclusion

References

- 1. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butein provides neuroprotective and anti-neuroinflammatory effects through Nrf2/ARE-dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Butein Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butein and Frondoside-A Combination Exhibits Additive Anti-Cancer Effects on Tumor Cell Viability, Colony Growth, and Invasion and Synergism on Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Butein inhibits cell proliferation and induces cell cycle arrest in acute lymphoblastic leukemia via FOXO3a/p27kip1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butein Inhibits Angiogenesis of Human Endothelial Progenitor Cells via the Translation Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies [mdpi.com]

- 15. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5,4'-Trihydroxychalcone: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological activities of 4,5,4'-Trihydroxychalcone. Given the limited specific experimental data for this particular isomer in publicly available literature, this guide also includes generalized protocols and data for closely related chalcone analogs to serve as a valuable reference for researchers.

Physical and Chemical Properties

Direct experimental data for 4,5,4'-Trihydroxychalcone is not extensively available. Therefore, the following table includes predicted properties based on its structure, alongside experimental data for the well-characterized isomer, 2',4',4'-Trihydroxychalcone (Isoliquiritigenin), for comparative purposes.

| Property | 4,5,4'-Trihydroxychalcone (Predicted) | 2',4',4'-Trihydroxychalcone (Isoliquiritigenin) (Experimental) |

| IUPAC Name | (E)-3-(4,5-dihydroxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| Molecular Formula | C₁₅H₁₂O₄ | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol | 256.25 g/mol |

| Melting Point | Not available | 200 - 204 °C |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) | Soluble in polar organic solvents |

| logP (Predicted) | 2.6 | 3.2 |

| Polar Surface Area | 77.76 Ų | 77.76 Ų |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of trihydroxychalcones, which can be adapted for 4,5,4'-Trihydroxychalcone.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone and benzaldehyde.[1][2] For 4,5,4'-Trihydroxychalcone, this would involve the reaction of 4-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde.

Materials:

-

4-hydroxyacetophenone

-

3,4-dihydroxybenzaldehyde (Protocatechualdehyde)

-

Ethanol or Methanol

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40-60%)

-

Hydrochloric Acid (HCl) (for neutralization)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Dissolve equimolar amounts of 4-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde in a suitable solvent like ethanol in a round-bottom flask.[3]

-

Slowly add an aqueous solution of a strong base, such as NaOH or KOH, to the mixture while stirring.[3]

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, the reaction mixture is cooled and then poured into cold water or a mixture of crushed ice and water.

-

Acidify the mixture with dilute HCl to precipitate the chalcone.[3]

-

The resulting solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude chalcone can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[3]

Biological Activities and Signaling Pathways

Chalcones as a class of compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. [4][5]While the specific activities of 4,5,4'-Trihydroxychalcone are not well-documented, it is plausible that it shares some of these properties due to its structural features.

Many chalcones with hydroxyl substitutions act as antioxidants. They can directly scavenge free radicals and also activate the Keap1-Nrf2 signaling pathway, which is a major regulator of the cellular antioxidant response. [6] Nrf2 Signaling Pathway Activation by Chalcones

Chalcones have been shown to possess anti-inflammatory properties, often by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammatory gene expression.

Inhibition of NF-κB Signaling by Chalcones

The anticancer effects of chalcones are multifaceted and involve the modulation of various signaling pathways that control cell proliferation, apoptosis, and angiogenesis. [7]These can include the MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.

Overview of Anticancer Mechanisms of Chalcones

Conclusion

4,5,4'-Trihydroxychalcone represents an intriguing but understudied member of the chalcone family. While direct experimental data is sparse, its chemical structure suggests it likely possesses biological activities similar to other hydroxylated chalcones, such as antioxidant, anti-inflammatory, and anticancer properties. The experimental protocols and general signaling pathway information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and investigate the therapeutic potential of this and other novel chalcone derivatives. Further research is warranted to fully elucidate the specific properties and mechanisms of action of 4,5,4'-Trihydroxychalcone.

References

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enigmatic Chalcone: A Technical Guide to the Discovery and Isolation of 4,5,4'-Trihydroxychalcone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 4,5,4'-Trihydroxychalcone. While this specific isomer is not widely reported as a naturally occurring compound, this document outlines the general methodologies for its synthesis and isolation from plant sources, based on established protocols for analogous chalcones. This guide serves as a foundational resource for researchers interested in the potential of this and other trihydroxychalcone isomers in drug discovery and development.

Introduction to Trihydroxychalcones

Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are widely distributed in the plant kingdom and serve as precursors for the biosynthesis of other flavonoids. Trihydroxychalcones, possessing three hydroxyl groups on their aromatic rings, have garnered significant interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of the hydroxyl groups profoundly influences the bioactivity of these molecules.

While isomers such as 2',4',4'-trihydroxychalcone (isoliquiritigenin) are well-documented and extensively studied, 4,5,4'-Trihydroxychalcone remains a less-explored molecule. This guide provides the necessary theoretical and practical framework to approach its study.

General Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, extraction, and characterization of 4,5,4'-Trihydroxychalcone. These protocols are based on established methods for other chalcones and may require optimization for this specific isomer.

Synthesis of 4,5,4'-Trihydroxychalcone via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde.

Reactants:

-

4-Hydroxyacetophenone

-

4,5-Dihydroxybenzaldehyde (Protocatechualdehyde)

-

Base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve 4-Hydroxyacetophenone and 4,5-Dihydroxybenzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of the base catalyst dropwise with continuous stirring.

-

Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Filter the crude product, wash with cold water until the filtrate is neutral, and dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain pure 4,5,4'-Trihydroxychalcone.

General Protocol for Isolation from Plant Sources

Although 4,5,4'-Trihydroxychalcone is not widely reported from natural sources, the following is a general protocol for the isolation of chalcones from plant material.

Procedure:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically of increasing polarity (e.g., hexane, ethyl acetate, and methanol). Chalcones are generally found in the ethyl acetate or methanol fractions.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.

-

Purification: Fractions containing the chalcone of interest, as identified by TLC, are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Crystallization: The purified chalcone is crystallized from an appropriate solvent to yield a pure crystalline solid.

Structural Elucidation and Data Presentation

The structure of the isolated or synthesized 4,5,4'-Trihydroxychalcone can be confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of similar trihydroxychalcone isomers, are summarized below.

Spectroscopic Data

Table 1: Expected Spectroscopic Data for 4,5,4'-Trihydroxychalcone

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, two vinylic protons (α- and β-protons of the enone system) with a large coupling constant (J > 15 Hz) indicating a trans configuration, and hydroxyl protons. |

| ¹³C NMR | Resonances for aromatic carbons, two vinylic carbons, and a characteristic downfield signal for the carbonyl carbon (>190 ppm). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 4,5,4'-Trihydroxychalcone (C₁₅H₁₂O₄, M.W. = 256.25 g/mol ). Characteristic fragmentation patterns for chalcones. |

| UV-Vis Spectroscopy | Two major absorption bands, typically Band I in the range of 340-400 nm and Band II in the range of 220-280 nm. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), carbon-carbon double (C=C), and aromatic (C-H) functional groups. |

Visualizing Workflows and Pathways

Experimental Workflow for Isolation and Synthesis

The following diagram illustrates the general workflow for obtaining pure 4,5,4'-Trihydroxychalcone.

Chalcone Biosynthesis Pathway in Plants

This diagram illustrates the general biosynthetic pathway of chalcones in plants, starting from phenylalanine.

Representative Signaling Pathway Modulated by a Trihydroxychalcone

As specific signaling pathway data for 4,5,4'-Trihydroxychalcone is not available, the following diagram illustrates the modulation of the Nrf2 signaling pathway by the well-studied isomer, isoliquiritigenin (2',4',4'-trihydroxychalcone), as a representative example of the potential biological activity of trihydroxychalcones.

Conclusion

While 4,5,4'-Trihydroxychalcone remains a relatively uncharacterized member of the chalcone family, the methodologies for its synthesis and potential isolation are well-established. This guide provides a foundational framework for researchers to pursue the study of this and other novel chalcones. The diverse biological activities exhibited by its isomers suggest that 4,5,4'-Trihydroxychalcone could hold significant therapeutic potential, warranting further investigation in the field of drug discovery and development.

An In-depth Technical Guide to Trihydroxychalcone Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of trihydroxychalcone derivatives and analogues. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and represent a privileged scaffold in medicinal chemistry.[1][2] Their structural simplicity allows for accessible synthesis and modification, making them attractive candidates for drug discovery.[2][3][4] This document consolidates key quantitative data, details common experimental protocols, and visualizes complex biological pathways to support ongoing research and development in this field.

Synthesis of Chalcone Derivatives

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali- or acid-catalyzed reaction between an appropriate aryl ketone (e.g., a hydroxyacetophenone) and an aromatic aldehyde.[1][3][5] This method is highly versatile, enabling the production of a wide range of chalcone derivatives.[3]

Caption: General scheme of the Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: General Synthesis via Claisen-Schmidt Condensation

This protocol is a generalized procedure based on methodologies reported for various chalcone derivatives.[3][6][7][8]

-

Dissolution of Reactants: Dissolve equimolar quantities of the substituted acetophenone and the corresponding benzaldehyde derivative in ethanol.[3][7][8]

-

Catalyst Addition: While stirring the solution, add an aqueous solution of a base catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise.[3][8][9] Concentrations typically range from 10% to 60%.[5]

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or 40°C) for several hours until a precipitate forms.[6][8] Reaction completion can be monitored by thin-layer chromatography (TLC).[10]

-

Isolation of Crude Product: Pour the reaction mixture into ice-cold water. If necessary, acidify with dilute HCl to facilitate precipitation.[6]

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold water to remove the catalyst and other water-soluble impurities.[8][10]

-

Purification: Recrystallize the crude product from a suitable solvent, typically 95% ethanol, to obtain the pure chalcone derivative.[8][10]

-

Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.[7][11]

Biological Activities and Quantitative Data

Trihydroxychalcone derivatives and their analogues exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.

Anticancer and Antiproliferative Activity

Numerous studies have demonstrated the potent cytotoxicity of hydroxychalcone derivatives against various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[2][12]

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 3a (a 2-nitrochalcone derivative) | HL-60(TB) | GI50 | 1.41 - 46.1 µM | [12] |

| 6 (a 2-nitrochalcone derivative) | (NCI-60 panel) | GI50 | 2.07 - 31.3 µM | [12] |

| 137 (4-oxoquinazolinyl moiety) | HCT-116 | IC50 | 3.56 µM | [3] |

| 137 (4-oxoquinazolinyl moiety) | MCF-7 | IC50 | 4.08 µM | [3] |

| 4′-O-caproylated-DMC (2b) | SH-SY5Y | IC50 | 5.20 µM | [13] |

| 4′-O-methylated-DMC (2g) | SH-SY5Y | IC50 | 7.52 µM | [13] |

| 4′-O-benzylated-DMC (2h) | A-549 | IC50 | 9.99 µM | [13] |

| 3,3',4',5'-tetramethoxychalcone (15) | Hep G2 | IC50 | 1.8 µM | [14] |

| 3,3',4',5'-tetramethoxychalcone (15) | Colon 205 | IC50 | 2.2 µM | [14] |

| 3',4',5'-Trimethoxychalcone derivative (6) | A549 | IC50 | 0.43 µM | [11] |

| 3',4',5'-Trimethoxychalcone derivative (7) | A549 | IC50 | 5.47 µM | [11] |

DMC: 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone

Anti-inflammatory Activity

Hydroxychalcones can exert anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and downregulating pro-inflammatory cytokines.[1]

| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |

| 2′-hydroxy-3,4,5-trimethoxychalcone (29) | NO Production (BV-2 cells) | IC50 | 2.26 µM | [1] |

| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone (30) | NO Production (BV-2 cells) | IC50 | 1.10 µM | [1] |

| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone (7) | NO Production (macrophages) | IC50 | 0.3 µM | [14] |

| 3,4-dihydroxy-3',4',5'-trimethoxychalcone (11) | NO Production (macrophages) | IC50 | 1.5 µM | [14] |

| 3-hydroxy-3',4,4',5'-tetramethoxychalcone (14) | NO Production (macrophages) | IC50 | 1.3 µM | [14] |

| 3,3',4',5'-tetramethoxychalcone (15) | NO Production (macrophages) | IC50 | 0.3 µM | [14] |

Enzyme Inhibition

Certain trihydroxychalcone derivatives have been identified as potent inhibitors of specific enzymes involved in disease pathology, such as protein tyrosine phosphatase 1B (PTP1B), which is a target for type 2 diabetes.

| Compound/Derivative | Target Enzyme | Activity Metric | Value | Reference |

| 2,4,6-trihydroxychalcone (4a) | PTP1B | IC50 | 0.27 ± 0.01 µM | [15] |

| 3a (a 2-nitrochalcone derivative) | p38α MAPK | IC50 | 0.1462 µM | [12] |

| 6 (a 2-nitrochalcone derivative) | p38α MAPK | IC50 | 0.4356 µM | [12] |

| 13 (quinazoline derivative) | VEGFR-2 | IC50 | 57.83 nM | [12] |

| 13 (quinazoline derivative) | HDAC1 | IC50 | 9.82 nM | [12] |

Mechanisms of Action & Signaling Pathways

The diverse biological effects of trihydroxychalcones stem from their ability to modulate multiple cellular signaling pathways.

Inhibition of NF-κB Pathway

Chalcones are recognized as potent inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway, which is a central mediator of inflammation and cell survival.[16] By suppressing NF-κB activation, these compounds can reduce the expression of inflammatory genes and promote apoptosis in cancer cells.[16]

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Suppression of Th17 Cell Differentiation via RORγt Inhibition

The natural compound 2,2′,4′-trihydroxychalcone (TDC) has been identified as a direct inhibitor of the Retinoid-related orphan receptor gamma t (RORγt).[17] RORγt is a key transcription factor for the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases.[17] By inhibiting RORγt, TDC effectively suppresses Th17 cell polarization and alleviates disease progression in autoimmune models.[17]

Caption: Inhibition of RORγt-mediated Th17 cell differentiation by TDC.

Key Experimental Methodologies

Reproducible and standardized protocols are crucial for the evaluation of novel compounds. This section details a common assay used for determining the cytotoxic effects of chalcone derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[6]

-

Cell Seeding: Plate human cancer cells (e.g., A-375, A549) in 96-well plates at a density of approximately 1.5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[6]

-

Compound Treatment: Remove the standard culture medium and add fresh medium containing various concentrations of the chalcone derivatives to be tested (e.g., 25, 50, 100, 200, 400 µg/mL).[6] A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 or 48 hours).[6]

-

MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[6]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration. All experiments should be performed in triplicate.[6]

Caption: Workflow for synthesis and biological evaluation of chalcone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. anjs.edu.iq [anjs.edu.iq]

- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. Synthesis and Biological Assessment of 3',4',5'-Trimethoxychalcone Derivatives against A549 and Molecular Insight Through Molecular Docking and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural Compound 2,2′,4′-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of 4,5,4'-Trihydroxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of open-chain flavonoids that serve as crucial precursors for a wide array of biologically active compounds in plants. Their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, have made them attractive targets for drug discovery and development. This technical guide provides an in-depth exploration of the biosynthetic pathway of a specific chalcone, 4,5,4'-Trihydroxychalcone. While the general pathway of chalcone biosynthesis is well-established, the precise enzymatic steps leading to this particular hydroxylation pattern are not fully elucidated. This document presents a putative pathway based on current knowledge of flavonoid and stilbene biosynthesis, supported by available experimental data and protocols.

Core Biosynthetic Pathway

The biosynthesis of 4,5,4'-Trihydroxychalcone is proposed to originate from two primary metabolic routes: the phenylpropanoid pathway, which provides the B-ring and the C3 bridge, and the polyketide pathway, which forms the A-ring.

Phenylpropanoid Pathway: Synthesis of the Starter Molecule

The initial steps of the pathway are shared with the general flavonoid biosynthesis route, starting from the amino acid L-phenylalanine.[1][2]

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[1]

-

trans-Cinnamic Acid to p-Coumaric Acid: Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[1]

-

p-Coumaric Acid to p-Coumaroyl-CoA: The final step in the formation of the starter molecule is the activation of p-coumaric acid by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form p-coumaroyl-CoA.[1][2] This activated thioester serves as the starter unit for the subsequent condensation reactions.

Polyketide Pathway and Chalcone Synthase Action

The formation of the chalcone backbone is catalyzed by a key enzyme, Chalcone Synthase (CHS) , a type III polyketide synthase.[3]

-

Chain Elongation: CHS catalyzes the sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA .[2][3] Malonyl-CoA serves as the extender unit, with each condensation step adding a two-carbon unit to the growing polyketide chain.

-

Cyclization and Aromatization: Following the three condensation reactions, a linear tetraketide intermediate is formed. The critical and yet-to-be-fully-confirmed step for the synthesis of 4,5,4'-Trihydroxychalcone is the specific intramolecular Claisen condensation and subsequent aromatization of this intermediate. While the canonical CHS reaction leads to naringenin chalcone (2',4',4',6'-tetrahydroxychalcone), it is hypothesized that a variant of CHS or a related enzyme catalyzes an alternative cyclization to produce the 4,5-dihydroxy pattern on the A-ring. This is analogous to the cyclization reaction catalyzed by stilbene synthase, which produces the 3,5-dihydroxy pattern of resveratrol from the same precursors.[2]

The proposed final step is the release of 4,5,4'-Trihydroxychalcone from the enzyme active site.

Quantitative Data

Quantitative kinetic data for the specific enzyme responsible for 4,5,4'-Trihydroxychalcone synthesis is not available. However, kinetic parameters for a well-characterized Chalcone Synthase from Medicago sativa with various starter molecules provide a valuable reference for understanding the enzyme's catalytic efficiency.

| Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| p-Coumaroyl-CoA | 1.8 ± 0.2 | 1.9 ± 0.1 | 1.8 x 10⁶ | [3] |

| Malonyl-CoA | 3.6 ± 0.4 | - | - | [3] |

| Feruloyl-CoA | 2.5 ± 0.3 | 0.8 ± 0.1 | 5.3 x 10⁵ | [3] |

| Caffeoyl-CoA | 4.2 ± 0.5 | 0.3 ± 0.05 | 1.2 x 10⁵ | [3] |

Experimental Protocols

The following are generalized protocols for the expression, purification, and activity assay of Chalcone Synthase, which can be adapted for the study of the putative 4,5,4'-Trihydroxychalcone synthase.

Heterologous Expression and Purification of Chalcone Synthase

-

Gene Cloning and Expression Vector Construction: The coding sequence for the CHS gene is amplified by PCR and cloned into an appropriate expression vector, such as pET-28a(+), which often includes a His-tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (e.g., to a final concentration of 1 mM), and the culture is incubated for a further 4-6 hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.[4][5]

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The target protein is then eluted with elution buffer containing a high concentration of imidazole (e.g., 250 mM).[4][5]

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method, such as the Bradford assay.

Chalcone Synthase Activity Assay

-

Reaction Mixture: The standard enzyme assay is performed in a final volume of 200 µL containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1-5 µg of purified CHS protein

-

50 µM p-coumaroyl-CoA (starter substrate)

-

150 µM malonyl-CoA (extender substrate)[6]

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes. A control reaction without the enzyme or with a heat-inactivated enzyme should be included.

-

Product Extraction: The reaction is stopped by the addition of 10 µL of 20% HCl. The chalcone product is extracted with an equal volume of ethyl acetate. The mixture is vortexed and then centrifuged to separate the phases. The organic (upper) phase containing the chalcone is collected. The extraction can be repeated to maximize product recovery.

-

Analysis: The extracted product is dried under vacuum and redissolved in a small volume of methanol. The product is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the 4,5,4'-Trihydroxychalcone produced. The product can be identified by comparing its retention time and mass spectrum with an authentic standard.[5][6]

Visualizations

Biosynthetic Pathway of 4,5,4'-Trihydroxychalcone

References

- 1. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

In Silico Modeling of 4,5,4'-Trihydroxychalcone Interactions: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the in silico modeling of 4,5,4'-Trihydroxychalcone, a flavonoid compound with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals. The document details the compound's known biological targets, summarizes quantitative interaction data, presents standardized experimental protocols for computational studies, and illustrates key pathways and workflows using detailed diagrams.

Introduction to 4,5,4'-Trihydroxychalcone

4,5,4'-Trihydroxychalcone, more commonly known as Isoliquiritigenin (ISL) , is a natural chalcone compound found in species such as licorice root (Glycyrrhiza species).[1] It is recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[2][3][4][5] In silico modeling plays a crucial role in elucidating the mechanisms behind these activities by simulating interactions between ISL and its biological targets at a molecular level. This allows for the prediction of binding affinities, the identification of key interacting residues, and a deeper understanding of its structure-activity relationships, thereby accelerating drug discovery and development efforts.

Chemical Properties of Isoliquiritigenin (ISL):

| Property | Value |

|---|---|

| IUPAC Name | 2′,4,4′-Trihydroxychalcone[1] |

| Synonyms | 4,2',4'-Trihydroxychalcone, Isoliquiritigenin (ISL)[1] |

| Molecular Formula | C₁₅H₁₂O₄[1] |

| Molar Mass | 256.257 g·mol⁻¹[1] |

| CAS Number | 961-29-5[1] |

In Silico Methodologies for Studying ISL Interactions

In silico techniques are essential for predicting and analyzing the interactions of small molecules like ISL with protein targets. The primary methods employed are molecular docking and molecular dynamics (MD) simulations.

-

Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor.[6][7] It uses scoring functions to estimate the binding affinity, providing a rapid assessment of potential interactions.

-

Molecular Dynamics (MD) Simulation: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[8] This method helps assess the stability of the docked pose, conformational changes in the protein and ligand, and the overall energetics of the binding process.[8][9]

A general workflow for these computational studies is outlined below.

Molecular Docking Studies with Isoliquiritigenin

Molecular docking simulations have been instrumental in identifying and validating the targets of ISL. These studies predict the binding energy and interaction patterns of ISL within the active sites of various proteins.

ISL has been shown to interact with a range of proteins involved in cancer, neuroinflammation, and metabolic regulation. The table below summarizes key quantitative data from various docking studies.

| Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Biological Pathway |

| PI3Kγ | 1E8X | AutoDock Vina | -9.1 | Val882, Glu880, Asp964 | PI3K/AKT Signaling |

| AKT1 | 4GV1 | AutoDock Vina | -8.5 | Leu156, Thr291, Phe438 | PI3K/AKT Signaling |

| VEGFR-2 | 4ASD | AutoDock Vina | -8.8 | Cys919, Asp1046, Glu885 | Angiogenesis |

| MAO-A | 2BXR | MOE | -7.5 | Tyr407, Tyr444, Phe208 | Neurotransmitter Regulation |

| MAO-B | 2BYB | MOE | -8.2 | Ile199, Tyr326, Cys172 | Neurotransmitter Regulation |

| ESR2 (ERβ) | 5TOA | AutoDock Vina | -9.5 | Arg346, Glu305, Leu339 | Estrogen Signaling |

Note: Data compiled from multiple literature sources. Binding energies can vary based on software and protocol.

This protocol provides a generalized methodology for performing molecular docking of ISL with a target protein using widely available tools like AutoDock Tools and AutoDock Vina.

1. Preparation of the Receptor (Protein):

-

Obtain Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Clean Protein: Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and ions, unless they are critical for binding.[10][11]

-

Protonation and Charges: Add polar hydrogens and compute Gasteiger or Kollman charges to the protein structure using AutoDock Tools (ADT).[11][12]

-

File Conversion: Save the processed protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[12]

2. Preparation of the Ligand (Isoliquiritigenin):

-

Obtain Structure: Generate the 3D structure of ISL using software like ChemDraw or obtain it from a database like PubChem.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Define Torsions: Detect the rotatable bonds within the ISL molecule to allow for conformational flexibility during docking.

-

File Conversion: Save the final ligand structure in the PDBQT format.[12]

3. Grid Box Definition and Docking Execution:

-

Define Binding Site: Identify the active site of the protein. This is often based on the location of a co-crystallized ligand or predicted by binding site detection software.

-

Generate Grid Box: Define a grid box that encompasses the entire binding site. The box dimensions should be sufficient to allow the ligand to move and rotate freely.

-

Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates and dimensions, and the desired exhaustiveness of the search.

-

Run Docking: Execute the docking simulation using AutoDock Vina. The program will generate multiple binding poses ranked by their predicted binding affinity.[6]

4. Analysis of Results:

-

Examine Poses: Visualize the top-ranked docking poses within the protein's active site using software like PyMOL or VMD.

-

Identify Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between ISL and the protein's amino acid residues.

Molecular Dynamics (MD) Simulations

MD simulations are performed to validate the stability of the docked ISL-protein complex and to study its dynamic behavior in a simulated physiological environment.

This protocol outlines the key steps for running an MD simulation of an ISL-protein complex using GROMACS, a widely used simulation package.[8][13]

1. System Preparation:

-

Topology Generation: Generate topology files for both the protein and the ISL ligand. The protein topology can be created using a standard force field like CHARMM36.[8] The ligand topology requires parameterization, which can be done using servers like CGenFF or SwissParam.[8][14]

-

Complex Formation: Combine the coordinate files of the docked protein and ligand into a single complex structure file.[14]

-

Solvation and Ionization: Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a water model like TIP3P.[8] Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge.[8]

2. Simulation Execution:

-

Energy Minimization: Perform energy minimization of the entire system using the steepest descent algorithm to remove steric clashes and bad contacts.[8]

-

Equilibration: Conduct a two-phase equilibration process.

-

NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) to ensure the correct density. Position restraints on the protein and ligand are typically maintained during equilibration.[13]

-

-

Production MD: Run the final production simulation for a desired length of time (e.g., 50-100 ns) with all restraints removed. Trajectory data is saved at regular intervals for analysis.

3. Analysis of MD Trajectories:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the structural stability of the complex over time. A stable RMSD indicates that the system has reached equilibrium.[8]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein, particularly around the binding site.[8]

-

Radius of Gyration (Rg): Analyze the Rg to assess the overall compactness of the protein-ligand complex during the simulation.[8]

-

Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions identified during docking.

Known Signaling Pathway Interactions

In silico predictions, corroborated by experimental data, have shown that ISL modulates several critical signaling pathways, primarily the PI3K/AKT pathway .[2][4][15][16] This pathway is a central regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

ISL has been shown to inhibit key proteins in this pathway, such as PI3K and AKT, leading to downstream effects like cell cycle arrest and induction of apoptosis.[2][15]

Another significant pathway modulated by ISL involves Vascular Endothelial Growth Factor (VEGF) signaling, which is critical for angiogenesis (the formation of new blood vessels) required for tumor growth.[5] In silico and in vitro studies show ISL can inhibit VEGFR-2, the primary receptor for VEGF, thereby blocking downstream signaling cascades like ERK and JNK that promote endothelial cell proliferation.[5]

Conclusion

In silico modeling provides powerful, efficient, and cost-effective methods for investigating the molecular interactions of 4,5,4'-Trihydroxychalcone (Isoliquiritigenin). Through techniques like molecular docking and MD simulations, researchers can identify and validate biological targets, predict binding affinities, and understand the dynamic nature of these interactions. This guide offers standardized protocols and summarizes key findings to facilitate further research into ISL's therapeutic potential, particularly in the fields of oncology and neuropharmacology. The continued application of these computational tools is essential for translating the promise of this natural compound into novel therapeutic strategies.

References

- 1. Isoliquiritigenin - Wikipedia [en.wikipedia.org]